3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Thiazole ring synthesis: The thiazole ring can be synthesized by the reaction of a thioamide with a haloketone.
Coupling reactions: The final compound can be obtained by coupling the pyrazole and thiazole rings with the pyridin-2-ylmethyl group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the pyrazole ring or the carboxamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide: Lacks the pyridin-2-ylmethyl group.
N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide: Lacks the thiazole ring.
3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide: Variation in the position of the carboxamide group.
Uniqueness
The uniqueness of 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H15N5OS |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5OS/c1-9-14(22-10(2)18-9)12-7-13(20-19-12)15(21)17-8-11-5-3-4-6-16-11/h3-7H,8H2,1-2H3,(H,17,21)(H,19,20) |
InChI Key |
GWQMASVXKMXPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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